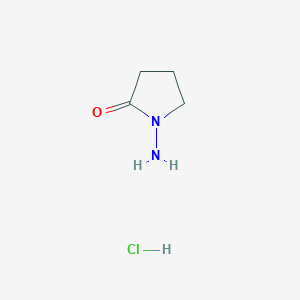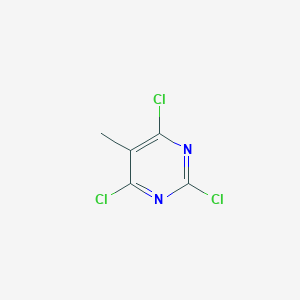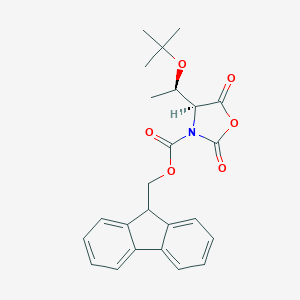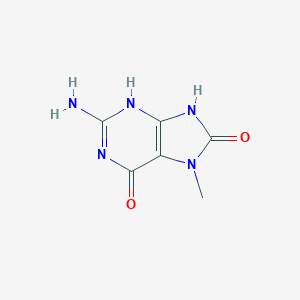
4-Chloropyrimidine
Übersicht
Beschreibung
4-Chloropyrimidine is a chemical compound with the molecular formula C4H3ClN2 . It is used in research and development . The compound is known to exist in both hydrochloride form and as 2,6-diamino-4-chloropyrimidine .
Synthesis Analysis
The synthesis of pyrimidines, including 4-Chloropyrimidine, has been a subject of research. A review article discusses the synthesis of pyrimidines, including methods for the synthesis of diaminopyrimidines . Another study discusses the microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives . Yet another study introduces a method for the synthesis of diaminopyrimidine oxide derivatives by the reaction of HNR1R2 with 2,6-diamino-4-chloropyrimidine N-oxide .
Molecular Structure Analysis
The molecular structure of 4-Chloropyrimidine is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound has a molecular weight of 114.53 g/mol . The InChI key, which is a unique identifier for the compound, is DBPKMSBWOKAKLA-UHFFFAOYSA-N .
Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloropyrimidine are not detailed in the search results, pyrimidines are known to undergo various reactions. For instance, 2,4-Dichloropyrimidine is known to undergo an effective one-pot, regioselective double Suzuki coupling reaction to yield diarylated pyrimidines .
Physical And Chemical Properties Analysis
4-Chloropyrimidine has a molecular weight of 114.53 g/mol . It has a topological polar surface area of 25.8 Ų and a complexity of 57.7 . The compound has no hydrogen bond donors and two hydrogen bond acceptors . It has a rotatable bond count of 0 .
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
4-Chloropyrimidine derivatives have been studied for their potential anti-inflammatory properties. They are known to inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This suggests that 4-Chloropyrimidine could be a key compound in the development of new anti-inflammatory agents with enhanced activities and minimal toxicity.
Catalysis in Organic Synthesis
Nano-CoCr2O4 catalysts have been used to promote the synthesis of diaminopyrimidine oxide derivatives from 4-Chloropyrimidine. These catalysts exhibit remarkable catalytic activity, offering a green and efficient method for N-oxidation of 4-Chloropyrimidine, which is a crucial step in synthesizing various heterocyclic drugs . The ability to recycle these catalysts without a significant decrease in activity also highlights the sustainable aspect of this application.
Antihypertensive and Vasodilator Drugs
4-Chloropyrimidine derivatives, specifically diaminopyrimidine N-oxides, have been recognized as effective antihypertensive and peripheral vasodilator drugs. They reduce vascular resistance to blood flow, which is beneficial in treating conditions like high blood pressure .
Treatment of Androgenetic Alopecia
The same diaminopyrimidine N-oxides derived from 4-Chloropyrimidine are also used topically to stimulate hair growth and reverse baldness in conditions such as androgenetic alopecia. This is achieved by increasing prostaglandin endoperoxide synthesis .
Medicinal Chemistry Scaffolding
In medicinal chemistry, 4-Chloropyrimidine serves as a scaffold for the development of various drugs. Its structure allows for the attachment of different functional groups, enabling the creation of a wide range of pharmacologically active compounds .
Synthesis of Pyrimidine Derivatives
4-Chloropyrimidine is a precursor in the synthesis of a variety of pyrimidine derivatives. These derivatives have diverse pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, and antituberculosis activities .
Structure-Activity Relationship (SAR) Studies
The compound is used in SAR studies to understand the relationship between the chemical structure of pyrimidine derivatives and their pharmacological activity. This research is crucial for designing new compounds with specific desired effects .
Pharmaceutical Intermediates
4-Chloropyrimidine acts as an intermediate in the pharmaceutical industry for the production of various drugs. Its reactivity and the presence of a chlorine atom make it a versatile building block in organic synthesis .
Safety And Hazards
Safety data sheets recommend avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling 4-Chloropyrimidine . It is also recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2/c5-4-1-2-6-3-7-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPKMSBWOKAKLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349079 | |
| Record name | 4-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropyrimidine | |
CAS RN |
17180-93-7 | |
| Record name | 4-Chloropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17180-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














